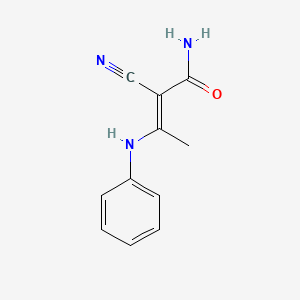
3-anilino-2-cyano-2-butenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-anilino-2-cyano-2-butenamide, also known as ACB, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. ACB belongs to the class of compounds known as butenamides and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wissenschaftliche Forschungsanwendungen
3-anilino-2-cyano-2-butenamide has been found to have a range of applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. 3-anilino-2-cyano-2-butenamide has been found to exhibit potent anti-cancer activity against a range of cancer cell lines. It has also been found to be effective against cancer stem cells, which are known to be resistant to traditional chemotherapy.
Wirkmechanismus
The mechanism of action of 3-anilino-2-cyano-2-butenamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects:
3-anilino-2-cyano-2-butenamide has been found to exhibit a range of interesting biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, which leads to their death. 3-anilino-2-cyano-2-butenamide has also been found to inhibit the activity of certain proteins that are involved in cell signaling and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-anilino-2-cyano-2-butenamide in lab experiments is its potency. It has been found to be effective at low concentrations, which makes it a valuable tool for researchers. However, one of the limitations of using 3-anilino-2-cyano-2-butenamide is its potential toxicity. It is important to use caution when handling this compound and to follow proper safety protocols.
Zukünftige Richtungen
There are many future directions for research on 3-anilino-2-cyano-2-butenamide. One area of interest is in the development of new cancer therapies based on 3-anilino-2-cyano-2-butenamide. Researchers are also interested in exploring the potential of 3-anilino-2-cyano-2-butenamide in other areas of research, such as inflammation and neurodegenerative diseases. Another area of research is in the development of new synthesis methods for 3-anilino-2-cyano-2-butenamide that are more efficient and cost-effective.
Conclusion:
In conclusion, 3-anilino-2-cyano-2-butenamide is a promising compound that has many potential applications in scientific research. Its potent anti-cancer activity and interesting biochemical and physiological effects make it a valuable tool for researchers. With continued research, 3-anilino-2-cyano-2-butenamide may prove to be a valuable asset in the development of new cancer therapies and other areas of research.
Synthesemethoden
The synthesis of 3-anilino-2-cyano-2-butenamide involves the reaction of aniline with cyanoacetic acid in the presence of a catalyst such as triethylamine. The resulting product is then heated to form 3-anilino-2-cyano-2-butenamide. This synthesis method has been reported to have a high yield and is relatively easy to perform.
Eigenschaften
IUPAC Name |
(E)-3-anilino-2-cyanobut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-8(10(7-12)11(13)15)14-9-5-3-2-4-6-9/h2-6,14H,1H3,(H2,13,15)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMYLRMPFOACDK-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)N)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)N)/NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Anilino-2-cyano-2-butenamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]nicotinamide](/img/structure/B5885469.png)
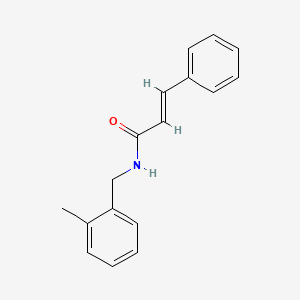
![({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}thio)acetic acid](/img/structure/B5885492.png)
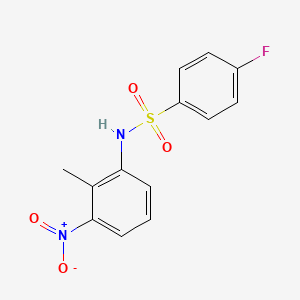
![methyl 4-{[(4-chlorophenyl)acetyl]oxy}benzoate](/img/structure/B5885507.png)

![2-{4-chloro-5-[(2,3-dihydro-1H-inden-5-ylamino)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5885511.png)


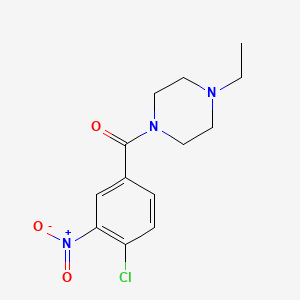
![1-benzyl-4-[3-(4-fluorophenyl)acryloyl]piperazine](/img/structure/B5885535.png)
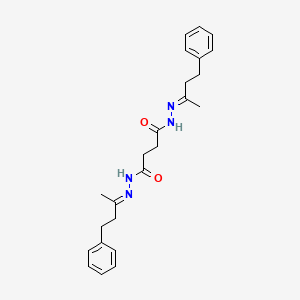
![methyl 2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]benzoate](/img/structure/B5885548.png)